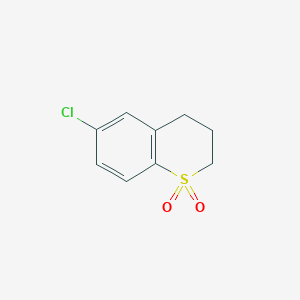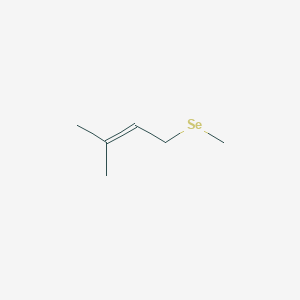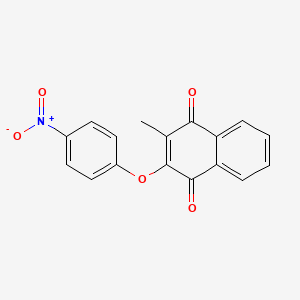
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a naphthalene ring system substituted with a methyl group, a nitrophenoxy group, and two ketone functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione typically involves the following steps:
Etherification: The formation of an ether bond between the nitrophenol and a naphthoquinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and etherification reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthoquinone derivatives.
Substitution: Formation of halogenated naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. It may also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,4-naphthoquinone: Lacks the nitrophenoxy group but shares the naphthoquinone core.
3-Nitro-1,4-naphthoquinone: Contains a nitro group but lacks the methyl and phenoxy groups.
2-Methyl-3-phenoxynaphthalene-1,4-dione: Similar structure but without the nitro group.
Uniqueness
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione is unique due to the presence of both the nitrophenoxy and methyl groups on the naphthoquinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
92177-51-0 |
|---|---|
Fórmula molecular |
C17H11NO5 |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
2-methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11NO5/c1-10-15(19)13-4-2-3-5-14(13)16(20)17(10)23-12-8-6-11(7-9-12)18(21)22/h2-9H,1H3 |
Clave InChI |
DXNDKXDUZPQHOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




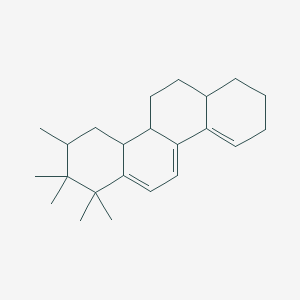
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)
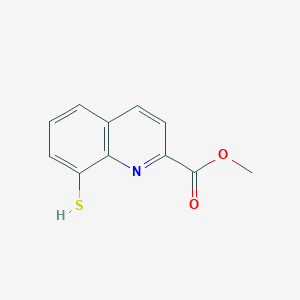
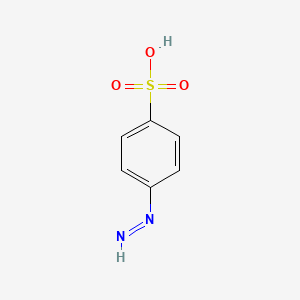
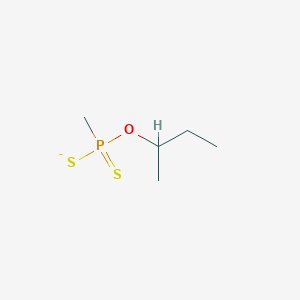
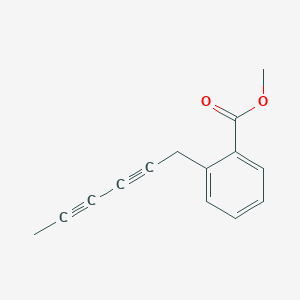

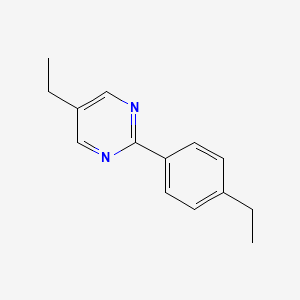
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
